molecular formula C12H14N2O2 B13195138 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13195138
M. Wt: 218.25 g/mol
InChI Key: OUYFNUREUBLAOJ-UHFFFAOYSA-N
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Description

7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitro group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of cyclopentanone with indole derivatives under specific conditions. The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Nitric acid, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 7’-amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole], while oxidation can produce various nitroso derivatives .

Scientific Research Applications

7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species or by acting as an electron-withdrawing group that influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    7’-Amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the reduction of the nitro group.

    7’-Nitroso-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the oxidation of the nitro group.

    Spiro[cyclopentane-1,3’-indole] derivatives: Various derivatives with different substituents on the indole ring.

Uniqueness

The uniqueness of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its spirocyclic structure and the presence of the nitro group, which imparts distinct chemical and biological properties.

Biological Activity

7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a spirocyclic compound with potential biological activity that has garnered attention in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring fused to an indole moiety, positions it as a promising scaffold for drug discovery. This article delves into the biological activity of this compound, summarizing research findings, potential mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H14N2O2
  • CAS Number : 57269-07-5
  • Molecular Weight : 218.26 g/mol

Structural Features

The spirocyclic structure of 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] contributes to its unique physicochemical properties, which may enhance its binding affinity to biological targets.

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.26 g/mol
CAS Number57269-07-5

Preliminary studies suggest that the biological activity of 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] may involve interactions with specific molecular targets such as enzymes and receptors. The nitro group present in the compound could play a critical role in modulating biochemical pathways relevant to its therapeutic effects.

Pharmacological Studies

Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:

  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Inhibition of proinflammatory cytokines.
  • Antimicrobial Properties : Activity against various bacterial strains.

Case Study: Antioxidant Activity

A study evaluated the antioxidant potential of similar spirocyclic compounds, revealing that they significantly reduced oxidative stress markers in vitro. The mechanism was attributed to the ability of the spirocyclic framework to stabilize radical species.

In Vitro and In Vivo Studies

In vitro assays have demonstrated that 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] can inhibit specific enzymes involved in inflammatory pathways. In vivo studies are needed to confirm these findings and assess the compound's efficacy in biological systems.

Comparative Analysis with Related Compounds

The following table compares 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
7-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]Contains a nitro group; spirocyclic structurePotential antioxidant and anti-inflammatory
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-amineContains an amine group; different reactivityAntimicrobial and anticancer properties
Spiro[cyclopentane-1,3’-indoline]-2’-oneLacks nitro or amine groups; different pharmacological profileVaried biological activities

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

7-nitrospiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-5-3-4-9-11(10)13-8-12(9)6-1-2-7-12/h3-5,13H,1-2,6-8H2

InChI Key

OUYFNUREUBLAOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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